Imunofan -

Imunofan

Catalog Number: EVT-10958410
CAS Number:
Molecular Formula: C36H61N13O10
Molecular Weight: 836.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Imunofan is synthesized from thymic hormones, particularly thymopoietin. It belongs to a broader category of immunomodulators that can be classified into three groups: endogenous (produced within the body), exogenous (introduced from outside), and synthetic (chemically created). The peptide is noted for its role in stimulating the production of endogenous interferons, which are critical for antiviral defenses and immune regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Imunofan involves solid-phase peptide synthesis techniques that allow for precise control over the amino acid sequence. This method enables the assembly of the peptide chain step-by-step on a solid support, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography to remove any unreacted materials or by-products .

Technical Details

  • Synthesis Technique: Solid-phase peptide synthesis
  • Purification Method: High-performance liquid chromatography
  • Yield: High purity achieved through careful synthesis protocols
Molecular Structure Analysis

Structure and Data

Imunofan's molecular formula is C36H61N13O10C_{36}H_{61}N_{13}O_{10}, with a molecular weight of approximately 751.0 g/mol. The structure consists of a flexible peptide backbone that allows it to adopt various conformations in solution. Nuclear magnetic resonance spectroscopy has indicated that Imunofan exists in a conformational equilibrium, which contributes to its biological activity .

Structural Characteristics

  • Molecular Formula: C36H61N13O10C_{36}H_{61}N_{13}O_{10}
  • Molecular Weight: 751.0 g/mol
  • Conformational Flexibility: Exhibits multiple conformations based on environmental conditions
Chemical Reactions Analysis

Reactions and Technical Details

Imunofan participates in various biochemical interactions that enhance immune responses. It acts as an inducer for the production of interferons, which are crucial for antiviral activity. The peptide also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. These reactions are vital for its application in treating conditions like chronic infections and post-surgical recovery .

Key Reactions

  • Induction of Interferon Production: Enhances antiviral defenses
  • Antioxidant Activity: Reduces oxidative stress and protects cells from damage
Mechanism of Action

Process and Data

Imunofan operates primarily through its immunomodulatory effects. It enhances cellular immunity by promoting the proliferation and activation of immune cells such as T lymphocytes and macrophages. Additionally, it has been shown to decrease levels of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha following vaccination, indicating its role in modulating inflammatory responses .

Mechanism Highlights

  • Cellular Activation: Stimulates T lymphocytes and macrophages
  • Cytokine Modulation: Reduces pro-inflammatory cytokines post-vaccination
  • Tissue Repair Promotion: Aids in healing processes through enhanced cell proliferation
Physical and Chemical Properties Analysis

Physical Properties

Imunofan is typically presented as a white to off-white powder that is soluble in water. Its stability varies depending on environmental factors such as pH and temperature.

Chemical Properties

  • Solubility: Soluble in water; stability varies in plasma
  • Stability: Maintains activity under physiological conditions but may degrade under extreme conditions
Applications

Scientific Uses

Imunofan is utilized in various clinical settings due to its immunomodulatory properties. It has applications in:

  • Chronic Infections: Enhances immune response against persistent pathogens.
  • Oncology: Used as an adjunct therapy to improve patient immunity during cancer treatments.
  • Pediatric Medicine: Applied for immunocorrection in children with allergic diseases or infections.
  • Post-Surgical Recovery: Aids in healing by promoting tissue repair and reducing complications from infections .
Introduction to Imunofan

Historical Development and Clinical Rationale

Imunofan (synthetic hexapeptide: Arg-α-Asp-Lys-Val-Tyr-Arg) was developed in the late 20th century through strategic modification of thymopoietin's active region (positions 32–37). This innovation aimed to enhance biological activity and therapeutic properties beyond the natural hormone’s limitations. Early research demonstrated its capacity to restore cellular immunity, augment antiviral antibody production, and modulate neutrophilic bactericidal functions. By 1999, clinical trials established its role in complex therapies for cancer and chronic infections (e.g., hepatitis B/C, brucellosis), where it reduced inflammatory mediators (TNF, IL-6) and accelerated symptom resolution. The clinical rationale centered on addressing immunodeficiency states and oxidative stress during conventional therapies, particularly by enhancing free radical inactivation during chemoradiotherapy [1].

Table 1: Key Historical Milestones in Imunofan Development

Time PeriodDevelopment FocusOutcome
Late 20th CenturyPeptide SynthesisCreation of hexapeptide via thymopoietin modification (residues 32–37)
1999Preclinical ValidationConfirmed immunorestorative effects on T-cell function and oxidative response systems
Early 2000sClinical ApplicationsIntegration into protocols for cancer (reduced radiation toxicity) and chronic infections

Structural Basis and Relationship to Thymopoietin

Imunofan’s structure (molecular weight: ~847 Da) is a truncated, optimized derivative of thymopoietin—a 49-amino-acid thymic hormone critical for T-cell differentiation. Sequence homology analyses reveal that thymopoietin shares evolutionary relationships with immunoglobulin domains and immune recognition molecules (e.g., HLA-B7, Thy-1 antigen). Specifically, residues 32–37 form an active site structurally analogous to regions governing Fc receptor binding in antibodies. Imunofan retains this core motif but modifies side-chain interactions to amplify stability and receptor affinity. Unlike thymopoietin’s full polypeptide chain, which includes inactive segments (e.g., polypeptide β1), Imunofan excludes steric hindrances, concentrating bioactivity. This design leverages thymopoietin’s immunomodulatory heritage while achieving targeted efficacy: Thymosin α1, another thymic peptide, shares functional parallels but differs in sequence (28 residues) and potency [1] [2] [6].

Table 2: Structural and Functional Comparison of Thymic Peptides

ParameterImunofanThymopoietinThymosin α1
Amino Acid SequenceArg-α-Asp-Lys-Val-Tyr-Arg49-aa chain (residues 32–37 active)28-aa acidic peptide
Molecular Weight~847 Da~5,500 Da~3,100 Da
Active CoreResidues 1–6Residues 32–37Entire chain
Key FunctionsImmunorestoration, antioxidantT-cell maturationT-cell differentiation

Current Research Paradigms and Knowledge Gaps

Research Paradigms:Contemporary studies focus on three mechanistic axes:

  • Immunorestoration: Imunofan upregulates depleted T-cell populations in immunodeficiency models, correlating with increased interferon production and antigen presentation [1].
  • Oxidative Stress Modulation: It activates redox systems (e.g., glutathione synthesis), mitigating chemotherapy-induced free radical damage. In cancer cohorts, this reduced radiation toxicity by >40%, enabling uninterrupted treatment cycles [1] [9].
  • Cytokine Reprogramming: The peptide suppresses TNF and IL-6 in chronic inflammation, interrupting feedback loops that exacerbate viral persistence in hepatitis [1].

Knowledge Gaps:Despite established benefits, critical questions persist:

  • Target Specificity: The exact receptor interactions remain uncharacterized. While thymopoietin binds immunoglobulin-like domains, Imunofan’s binding partners are inferred but not empirically mapped [2] [6].
  • Long-term Immunodynamics: Durability of immune memory post-treatment is unknown, especially in latent infections.
  • Contextual Efficacy: Research priorities for emerging pathogens (e.g., SARS-CoV-2) exclude Imunofan. Its applicability in viral pandemics warrants exploration, particularly concerning Th1/Th2 response balancing—a gap highlighted in COVID-19 immunology [3] [5].

Table 3: Key Research Priorities for Imunofan

Knowledge GapCurrent LimitationResearch Need
Molecular Target IdentificationIndirect evidence of TLR/cytokine interactionsProteomic studies to identify binding receptors
Duration of Immune EffectsShort-term assessments in clinical trialsLongitudinal studies measuring memory T-cell activation
Role in Emerging DiseasesNo data in viral pandemicsTrials assessing viral clearance in SARS-CoV-2 or influenza models

Future studies must address these gaps through combinatorial approaches: structural biology to resolve target engagement, biomarker-integrated clinical trials, and expanded infection models. This will position Imunofan within next-generation immunomodulators like kinase inhibitors or biologics [9] [10].

Properties

Product Name

Imunofan

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C36H61N13O10

Molecular Weight

836.0 g/mol

InChI

InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44)/t22-,23-,24-,25-,26-,28-/m0/s1

InChI Key

UIPUKCRNGDAFKO-BIVGDOEESA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.